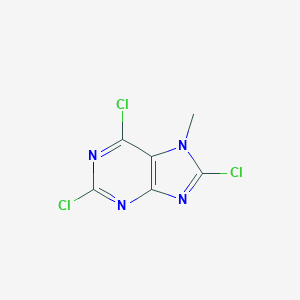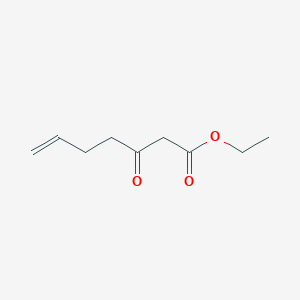
2’-(Trifluormethyl)acetophenon
Übersicht
Beschreibung
2'-(Trifluoromethyl)acetophenone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is known for its ability to form complexes with other molecules, particularly through hydrogen bonding, which can significantly enhance its binding affinity to certain ions or molecules.
Synthesis Analysis
The synthesis of related trifluoroacetophenone compounds has been explored through different methods. For instance, 2-(trifluoroacetyl)chromones were synthesized via Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection of the reaction products with sulfuric acid . This method showcases the versatility of trifluoroacetophenone derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of trifluoroacetophenone derivatives has been characterized using various techniques. For example, the structure of 4-(2',4'-difluorophenyl)acetophenone was determined by IR, 1HNMR, and single crystal X-ray diffractometry . These studies provide valuable information on the electronic and spatial configuration of the molecules, which is crucial for understanding their reactivity and interaction with other molecules.
Chemical Reactions Analysis
Trifluoroacetophenone and its derivatives participate in a range of chemical reactions. The reactions of 2-(trifluoroacetyl)chromones with 1,2-diamines have been investigated, leading to the formation of various heterocyclic compounds such as tetrahydropyrazines and quinoxaline derivatives . These reactions demonstrate the reactivity of the trifluoroacetophenone moiety and its utility in synthesizing complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetophenone derivatives are influenced by the presence of the trifluoromethyl group. For example, the interaction of 2,2,2-trifluoroacetophenone with water has been studied, revealing the formation of a stable 1:1 complex characterized by both classical and weak hydrogen bonds . The fluorine atoms play a significant role in modulating these non-covalent interactions, which can affect the solubility, boiling point, and other physical properties of the compound.
Wissenschaftliche Forschungsanwendungen
α-Bromierungsreaktion in der organischen Chemie
Die α-Bromierungsreaktion von Carbonylverbindungen ist ein wichtiges Thema im Bereich der organischen Chemie . Acetophenonderivate, wie 2’-(Trifluormethyl)acetophenon, können in dieser Reaktion verwendet werden. Diese Reaktion ist besonders nützlich in Experimenten der organischen Chemie im Grundstudium .
Synthese von heterocyclischen Verbindungen
Acetophenon, einschließlich seiner Derivate wie this compound, ist ein interessantes Synthon in den meisten organischen Reaktionen . Es wurde bei der Synthese vieler heterocyclischer Verbindungen verwendet . Diese Verbindungen haben weitreichende Anwendungen in der Produktion von Pharmazeutika, Pestiziden und anderen Chemikalien .
Verwendung in Mehrkomponentenreaktionen
Acetophenon und seine Derivate sind ideale Synthone für Mehrkomponentenreaktionen, einschließlich Drei- und Vierkomponentenreaktionen . Diese Reaktionen sind entscheidend für die Synthese komplexer organischer Verbindungen .
Pharmazeutischer Zwischenstoff
this compound wird als pharmazeutischer Zwischenstoff verwendet . Es spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen .
5. Direkter Austausch von Chlor durch CF3 this compound wurde verwendet, um die Verwendung von in situ erzeugtem CuCF3 für den direkten Austausch von Chlor durch CF3 in verschiedenen aromatischen Substraten zu untersuchen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="
Safety and Hazards
2’-(Trifluoromethyl)acetophenone is considered hazardous. It is a flammable solid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .
Wirkmechanismus
Target of Action
It’s known that the compound can cause irritation to the skin and eyes, and can affect the respiratory system .
Mode of Action
It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that the compound may interact with its targets through a mechanism involving the substitution of halogens.
Action Environment
The action, efficacy, and stability of 2’-(Trifluoromethyl)acetophenone can be influenced by environmental factors. For instance, it’s recommended that the compound be used only outdoors or in a well-ventilated area . This suggests that the compound’s action may be influenced by the presence or absence of certain environmental conditions.
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUUODXZQITBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169757 | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17408-14-9 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17408-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017408149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(Trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2′-(Trifluoromethyl)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM36M4K7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2'-(trifluoromethyl)acetophenone be used in asymmetric synthesis?
A1: Yes, 2'-(trifluoromethyl)acetophenone has been successfully employed as a substrate in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. [] Researchers achieved excellent enantioselectivity (up to 90% ee) in the reduction of 2'-(trifluoromethyl)acetophenone to its corresponding chiral alcohol using a ruthenium catalyst system and 9-amino(9-deoxy) epiquinidine as a chiral ligand. [] This highlights the potential of this compound in developing enantioselective synthetic methodologies.
Q2: How does 2'-(trifluoromethyl)acetophenone interact with iridium complexes?
A2: 2'-(trifluoromethyl)acetophenone can undergo both meta- and para-C-H activation reactions when reacting with specific iridium complexes. [] For example, when reacted with the iridium complex [TpMe2Ir(C6H5)2N2] at 80°C, it leads to the formation of dimeric and trimeric iridium architectures. [] The reaction pathway involves an initial C-H activation step, followed by coordination of the carbonyl group to the iridium center. [] These findings contribute to understanding C-H activation processes mediated by transition metal complexes.
Q3: Are there any catalytic applications of the iridium complexes formed with 2'-(trifluoromethyl)acetophenone?
A3: Yes, the dimeric and trimeric iridium complexes formed by the reaction of 2'-(trifluoromethyl)acetophenone with [TpMe2Ir(C6H5)2N2] demonstrate catalytic activity. [] These complexes act as efficient catalysts for the transfer hydrogenation of both ketones and aldehydes using isopropanol as the hydrogen source. [] This finding underscores the potential of using transition metal complexes incorporating 2'-(trifluoromethyl)acetophenone in developing novel catalytic systems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




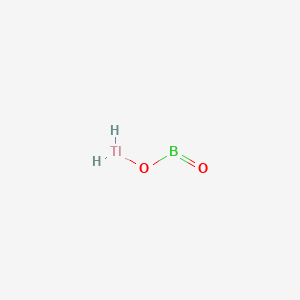
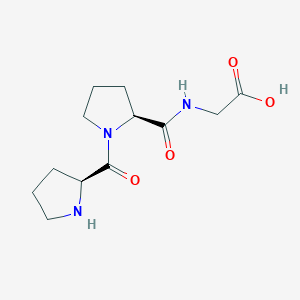
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
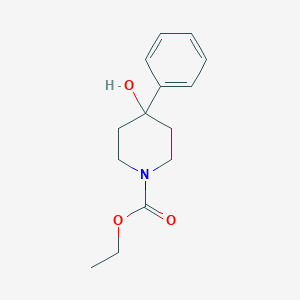

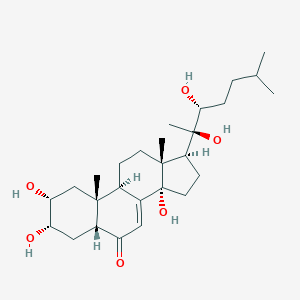




![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
